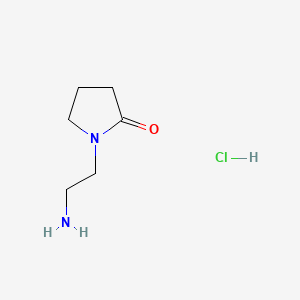

1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-aminoethyl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-3-5-8-4-1-2-6(8)9;/h1-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDISFSCSRZPYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80239174 | |

| Record name | 2-Pyrrolidinone, 1-(2-aminoethyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92885-03-5 | |

| Record name | 2-Pyrrolidinone, 1-(2-aminoethyl)-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092885035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, 1-(2-aminoethyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride is a heterocyclic compound of interest in medicinal chemistry and neuropharmacology. Its structural framework, featuring a pyrrolidinone ring, suggests its potential as a scaffold for the development of novel therapeutics, particularly those targeting the central nervous system. The pyrrolidinone moiety is a privileged structure found in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, a proposed synthetic route, its potential pharmacological relevance, particularly in the context of muscarinic acetylcholine receptors, and safety information. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide also includes generalized experimental protocols for its synthesis and pharmacological evaluation to facilitate further research.

Chemical and Physical Properties

This compound is the hydrochloride salt of 1-(2-Aminoethyl)pyrrolidin-2-one. The salt form generally enhances the compound's stability and solubility in aqueous solutions, making it more amenable for use in biological assays.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | N-(2-Aminoethyl)-2-pyrrolidinone hydrochloride, 1-(2-Aminoethyl)-2-oxopyrrolidine hydrochloride |

| CAS Number | 92885-03-5 |

| Molecular Formula | C₆H₁₃ClN₂O |

| Molecular Weight | 164.63 g/mol |

| Appearance | Predicted to be an off-white to pale yellow solid, based on related compounds.[1] |

| Solubility | Expected to be soluble in water.[1] |

| Melting Point | Not available |

| Boiling Point | Not available |

Synthesis

Proposed Synthetic Pathway from 2-Pyrrolidinone

A potential synthesis could involve the N-alkylation of 2-pyrrolidinone with a protected 2-aminoethyl halide, followed by deprotection and formation of the hydrochloride salt.

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Synthesis

Step 1: N-Alkylation of 2-Pyrrolidinone

-

To a solution of 2-pyrrolidinone in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a strong base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to stir for 30 minutes at room temperature.

-

Add a solution of a protected 2-haloethylamine (e.g., N-(2-bromoethyl)phthalimide) in the same solvent dropwise.

-

Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-protected intermediate.

-

Purify the intermediate by column chromatography on silica gel.

Step 2: Deprotection

-

Dissolve the purified intermediate in a suitable solvent (e.g., ethanol).

-

Add hydrazine hydrate and reflux the mixture.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude free base, 1-(2-Aminoethyl)pyrrolidin-2-one.

Step 3: Hydrochloride Salt Formation

-

Dissolve the crude free base in a suitable anhydrous solvent (e.g., diethyl ether or methanol).

-

Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol with stirring.

-

Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Spectroscopic Characterization

Specific spectroscopic data (NMR, IR, MS) for this compound are not available in public databases. However, based on the structure, the following characteristic signals can be predicted. Researchers are strongly encouraged to perform full spectroscopic characterization to confirm the identity and purity of the synthesized compound.

Predicted ¹H NMR Data (in D₂O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | t | 2H | -N-CH₂ -CH₂-NH₃⁺ |

| ~3.4 | t | 2H | -N-CH₂-CH₂ -NH₃⁺ |

| ~3.3 | t | 2H | Pyrrolidinone ring -N-CH₂ - |

| ~2.4 | t | 2H | Pyrrolidinone ring -CH₂ -C=O |

| ~2.1 | quintet | 2H | Pyrrolidinone ring -CH₂-CH₂ -CH₂- |

Predicted ¹³C NMR Data (in D₂O)

| Chemical Shift (ppm) | Assignment |

| ~178 | -C =O |

| ~48 | Pyrrolidinone ring -N-C H₂- |

| ~45 | -N-C H₂-CH₂-NH₃⁺ |

| ~38 | -N-CH₂-C H₂-NH₃⁺ |

| ~30 | Pyrrolidinone ring -C H₂-C=O |

| ~18 | Pyrrolidinone ring -CH₂-C H₂-CH₂- |

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | N-H stretch (primary amine salt) |

| ~2950, ~2870 | C-H stretch (aliphatic) |

| ~1680 | C=O stretch (amide) |

| ~1600 | N-H bend (primary amine salt) |

| ~1450 | C-H bend (methylene) |

Pharmacological Relevance and Potential Signaling Pathways

The pyrrolidinone scaffold is a key structural motif in many compounds with activity in the central nervous system.[2] While specific pharmacological data for this compound is lacking, its structural similarity to known muscarinic acetylcholine receptor ligands suggests it may interact with these receptors.

Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[3] There are five subtypes (M1-M5), which are involved in various physiological processes, including learning, memory, and smooth muscle contraction.[3] The M1, M3, and M5 subtypes couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. The M2 and M4 subtypes couple to Gi/o proteins, inhibiting adenylyl cyclase and decreasing cAMP levels.[3]

Caption: Potential muscarinic acetylcholine receptor signaling pathways.

Experimental Protocols for Pharmacological Evaluation

To determine the pharmacological profile of this compound, the following experimental protocols are recommended.

This assay is used to determine the binding affinity (Ki) of the compound for different muscarinic receptor subtypes.

Caption: Workflow for a radioligand binding assay.

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing one of the five human muscarinic receptor subtypes (M1-M5).

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of this compound.

-

Separation: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

This assay measures the ability of the compound to act as an agonist or antagonist at Gq-coupled muscarinic receptors.

-

Cell Culture: Plate cells expressing the M1, M3, or M5 receptor subtype in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: For agonist activity, plot the change in fluorescence against the compound concentration to determine the EC₅₀ and Emax values. For antagonist activity, pre-incubate the cells with the test compound before adding a known muscarinic agonist and determine the IC₅₀ value.

This assay measures the ability of the compound to act as an agonist or antagonist at Gi-coupled muscarinic receptors.

-

Cell Culture: Plate cells expressing the M2 or M4 receptor subtype in a 96-well plate.

-

Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Compound Addition: Add varying concentrations of this compound.

-

cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF or ELISA).

-

Data Analysis: For agonist activity, a decrease in forskolin-stimulated cAMP levels indicates receptor activation. Determine the EC₅₀ and Emax values. For antagonist activity, pre-incubate with the test compound before adding a known muscarinic agonist and determine the IC₅₀ value.

Safety and Handling

Specific toxicity data for this compound are not available. However, based on the safety data sheets for the closely related free base, 1-(2-Aminoethyl)pyrrolidin-2-one, and other similar compounds, the following precautions should be taken.[1][4][5]

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[1][5] May be harmful if swallowed or inhaled.[1]

-

Precautionary Statements:

-

First Aid Measures:

-

If on skin: Wash with plenty of water.[6]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound represents a chemical entity with potential for further investigation in the field of drug discovery, particularly for neurological disorders. Its structural similarity to known bioactive molecules warrants a thorough evaluation of its pharmacological properties. This technical guide has provided a summary of the currently available information and has outlined key experimental protocols to facilitate the characterization of its synthesis, spectroscopic properties, and biological activity. Further research is necessary to fully elucidate the therapeutic potential of this compound.

References

- 1. 1-(2-Aminoethyl)pyrrolidin-2-one | C6H12N2O | CID 90660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

Structure Elucidation of 1-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride. Due to the absence of publicly available experimental spectroscopic data for this specific compound, this guide utilizes predicted spectroscopic data to illustrate the elucidation process. The following sections detail the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR data, alongside detailed experimental protocols for acquiring such data. This document serves as a practical reference for researchers engaged in the characterization of novel small molecules.

Introduction

This compound is a heterocyclic organic compound with potential applications in pharmaceutical and chemical research. Accurate structure elucidation is a critical step in the development and quality control of such molecules. This guide outlines the standard analytical techniques employed for confirming the molecular structure of this compound.

Molecular Structure:

Chemical Formula: C₆H₁₃ClN₂O

Molecular Weight: 164.63 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-(2-Aminoethyl)pyrrolidin-2-one. This data is generated from computational models and serves as a reference for what would be expected from experimental analysis.

Predicted ¹H NMR Data (Solvent: D₂O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.60 | t | 2H | -N-CH₂ -CH₂-NH₃⁺ |

| ~3.50 | t | 2H | -CH₂ -N(C=O)- |

| ~3.20 | t | 2H | -CH₂-CH₂ -NH₃⁺ |

| ~2.50 | t | 2H | -CH₂ -C=O |

| ~2.10 | p | 2H | -CH₂-CH₂ -CH₂- |

Predicted ¹³C NMR Data (Solvent: D₂O)

| Chemical Shift (ppm) | Assignment |

| ~178 | C =O |

| ~48 | -C H₂-N(C=O)- |

| ~42 | -N-C H₂-CH₂-NH₃⁺ |

| ~38 | -CH₂-C H₂-NH₃⁺ |

| ~30 | -C H₂-C=O |

| ~18 | -CH₂-C H₂-CH₂- |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 129.10 | [M+H]⁺ (protonated free base) |

| 128.10 | [M]⁺ (molecular ion of free base) |

| 99.07 | [M - CH₂NH₂]⁺ |

| 85.06 | [M - C₂H₅N]⁺ |

| 70.06 | [C₄H₆NO]⁺ |

| 56.05 | [C₃H₆N]⁺ |

| 44.05 | [C₂H₆N]⁺ |

Predicted FTIR Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400-3200 (broad) | N-H stretch (primary amine salt) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1680 | C=O stretch (amide, lactam) |

| ~1460 | C-H bend (alkane) |

| ~1250 | C-N stretch |

Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques used in structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard (e.g., TMS or a suitable reference for aqueous solutions) if quantitative analysis is required.

-

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the internal standard or the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H NMR spectrum.

-

References

1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride CAS number and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride, a chemical intermediate with significant potential in pharmaceutical research and development. This document consolidates key identification parameters, potential applications, and its role as a versatile building block in the synthesis of novel compounds.

Core Compound Identification

The foundational data for this compound is summarized below, providing researchers with essential identifiers for sourcing and documentation.

| Parameter | Value |

| CAS Number | 92885-03-5[1][2][3] |

| IUPAC Name | 1-(2-aminoethyl)pyrrolidin-2-one;hydrochloride[3] |

| Molecular Formula | C₆H₁₃ClN₂O[3][4] |

| Molecular Weight | 164.63 g/mol [3][4] |

| Synonyms | 1-(2-Aminoethyl)-2-oxopyrrolidine hydrochloride[3], 2-Pyrrolidinone, 1-(2-aminoethyl)-, monohydrochloride[3], 1-(2-Aminoethyl)-2-pyrrolidinone monohydrochloride[3] |

Physicochemical and Structural Characteristics

This compound is the hydrochloride salt of 1-(2-Aminoethyl)pyrrolidin-2-one. The inclusion of the hydrochloride moiety typically enhances the compound's stability and aqueous solubility, making it more amenable for use in various research and development applications compared to its free base form.[1]

The molecular structure consists of a five-membered lactam ring (pyrrolidin-2-one) substituted at the nitrogen atom with an aminoethyl group. This combination of a cyclic amide and a primary amine provides two reactive sites, rendering it a valuable intermediate for the synthesis of more complex molecules.[5]

Applications in Research and Drug Development

While specific, detailed experimental protocols and defined signaling pathways for this compound are not extensively documented in publicly available literature, its primary application lies in its role as a chemical building block in medicinal chemistry and organic synthesis.[6] The pyrrolidine-2-one scaffold is a common motif in compounds targeting the central nervous system (CNS).[6]

The compound's structural features suggest its potential use in the following areas:

-

Scaffold for Novel Therapeutics: The cyclic amine and amide functionalities are present in numerous biologically active molecules. Researchers may utilize this compound as a starting point for the design and synthesis of novel therapeutic agents.[5]

-

Neuropharmacology Research: Given that the pyrrolidinone ring is a key feature in some nootropic compounds, this molecule and its derivatives could be investigated for activity in the field of neuropharmacology.[1]

-

Chemical Biology Probes: The amine group allows for conjugation to other molecules, suggesting its potential use in the development of chemical probes to investigate biological processes such as protein-protein interactions or enzyme activity.[5]

Logical Workflow: Role as a Synthetic Intermediate

The following diagram illustrates the logical workflow of how this compound serves as a foundational element in the synthesis of more complex molecules for potential therapeutic applications.

Disclaimer: This document is intended for informational purposes for a scientific audience. This compound is a research chemical and should be handled by trained professionals in a laboratory setting. It is not intended for human or animal consumption.

References

- 1. This compound (92885-03-5) for sale [vulcanchem.com]

- 2. 1-(2-aminoethyl)pyrrolidine | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Pyrrolidinone, 1-(2-aminoethyl)-, monohydrochloride | C6H13ClN2O | CID 3022039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(2-AMINO-ETHYL)-PYRROLIDIN-2-ONE HYDROCHLORIDE [chemicalbook.com]

- 5. Buy this compound | 92885-03-5 [smolecule.com]

- 6. 1-(2-Aminoethyl)pyrrolidin-2-one|Research Chemical [benchchem.com]

The Role of 1-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride in CNS Drug Discovery: A Technical Overview

Disclaimer: There is currently no publicly available scientific literature detailing a specific, direct mechanism of action for 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride in central nervous system (CNS) disorders. This compound is primarily recognized as a chemical intermediate or building block used in the synthesis of more complex molecules for pharmaceutical research.[1][2][3]

This technical guide provides an overview of the available information on this compound and the broader class of pyrrolidin-2-one derivatives to which it belongs, highlighting their potential in the development of novel therapeutics for CNS disorders.

Chemical Identity and Properties

This compound is the hydrochloride salt of 1-(2-Aminoethyl)pyrrolidin-2-one. The salt form typically enhances stability and solubility, which is advantageous for research and synthesis applications.[2] Key chemical properties are summarized in the table below.

| Parameter | Value | Reference |

| CAS Number | 92885-03-5 | [2] |

| Molecular Formula | C₆H₁₃ClN₂O | [2] |

| Molecular Weight | 164.63 g/mol | [2] |

| IUPAC Name | 1-(2-aminoethyl)pyrrolidin-2-one;hydrochloride | [2][4] |

| Synonyms | 1-(2-Aminoethyl)-2-oxopyrrolidine hydrochloride, 1-(2-Aminoethyl)-2-pyrrolidinone monohydrochloride | [4] |

| Boiling Point | 66-70 °C at 23 mmHg (for the free base) | [3] |

| Density | ~0.901 g/mL (for the free base) | [3] |

The Pyrrolidinone Scaffold in CNS Drug Discovery

The pyrrolidinone ring is a significant scaffold in medicinal chemistry. Its presence in various biologically active molecules makes it a valuable starting point for the design of novel therapeutic agents.[3] Derivatives of the pyrrolidin-2-one structure have been investigated for a range of CNS conditions.

Preclinical research on molecules derived from pyrrolidin-2-one has shown promising biological activities, including:

-

Antiseizure Effects: Some hybrid molecules have demonstrated efficacy in experimental models of seizures, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[1]

-

Antinociceptive Activity: There is evidence of significant antinociceptive effects in models of neuropathic pain.[1]

-

Anxiolytic and Sedative Effects: Certain thioalkyl derivatives of pyridine incorporating a pyrrolidinyl group have shown considerable anxiolytic and sedative properties in psychotropic studies.[5]

-

Antidepressant Effects: Studies on some derivatives have also indicated statistically significant antidepressant effects.[5]

The versatility of the this compound structure, which includes a basic amino group and a lactam, makes it a useful intermediate for creating a diverse library of compounds for screening against various CNS targets.[1]

Conceptual Role in Synthesis

This compound serves as a foundational structure for creating more elaborate molecules. The primary amino group and the lactam ring offer reactive sites for chemical modification, allowing for the attachment of various functional groups to explore structure-activity relationships (SAR).

The following diagram illustrates the conceptual workflow of utilizing this compound in a drug discovery program.

Caption: Drug discovery workflow using a chemical scaffold.

Experimental Protocols

As there are no specific studies on the mechanism of action of this compound, detailed experimental protocols for this compound are not available. However, research on related pyrrolidinone derivatives often employs a standard battery of preclinical tests to evaluate CNS activity. These methodologies, while not directly applied to the title compound, provide a framework for how its derivatives would be assessed.

Example Protocols for CNS Activity Screening (General):

-

Maximal Electroshock (MES) Test:

-

Purpose: To screen for anticonvulsant activity against generalized tonic-clonic seizures.

-

Methodology: An electrical stimulus is applied via corneal or ear-clip electrodes to induce a seizure. The ability of a test compound, administered intraperitoneally at various doses, to prevent the tonic hindlimb extension phase of the seizure is measured.

-

-

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Purpose: To identify compounds effective against myoclonic and absence seizures.

-

Methodology: A convulsant dose of pentylenetetrazole is injected subcutaneously. The test compound is evaluated for its ability to prevent or delay the onset of clonic seizures lasting for a defined period (e.g., 5 seconds).

-

-

Vesicular Monoamine Transporter-2 (VMAT2) Binding Assay:

-

Purpose: To assess interaction with VMAT2, a target for drugs affecting dopamine release.

-

Methodology: Rat synaptic vesicle preparations are incubated with a radioligand (e.g., [³H]dihydrotetrabenazine) and varying concentrations of the test compound. The inhibition of radioligand binding is measured to determine the binding affinity (Ki) of the compound for VMAT2.[6]

-

-

Dopamine Release Assay:

-

Purpose: To measure the effect of a compound on neurotransmitter release.

-

Methodology: Striatal slices from rat brains are superfused, and dopamine release is evoked by a stimulant like methamphetamine. The concentration of dopamine in the collected superfusate is measured (e.g., by HPLC) with and without the presence of the test compound to determine its inhibitory effect (IC50).[6]

-

Conclusion

While this compound does not have a documented mechanism of action in CNS disorders itself, it represents a valuable starting point for medicinal chemists. The pyrrolidin-2-one core is a "privileged scaffold" that has given rise to numerous biologically active compounds. Future research involving the synthesis and screening of derivatives of this compound may lead to the discovery of novel drug candidates for epilepsy, neuropathic pain, and other CNS conditions. The development of such candidates would follow established preclinical pathways, including the experimental protocols outlined above, to characterize their pharmacological profile.

References

- 1. 1-(2-Aminoethyl)pyrrolidin-2-one|Research Chemical [benchchem.com]

- 2. This compound (92885-03-5) for sale [vulcanchem.com]

- 3. Buy this compound | 92885-03-5 [smolecule.com]

- 4. 2-Pyrrolidinone, 1-(2-aminoethyl)-, monohydrochloride | C6H13ClN2O | CID 3022039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Novel Pyrrolidine Nor-Lobelane Analog UKCP-110 [cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride] Inhibits VMAT2 Function, Methamphetamine-Evoked Dopamine Release, and Methamphetamine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride is a heterocyclic compound belonging to the pyrrolidinone class of molecules. While not a therapeutic agent in itself, it serves as a crucial chemical intermediate and building block in the synthesis of more complex molecules, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known properties of this compound, consolidating available information for researchers and drug development professionals. Although specific historical details about its first synthesis are not prominently documented, its chemical lineage is tied to the broader exploration of pyrrolidinone derivatives that began in the mid-20th century.

Introduction

The pyrrolidinone (or 2-oxopyrrolidine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The exploration of this chemical family gained significant momentum with the development of Piracetam in the late 1960s, a compound noted for its "nootropic" or cognitive-enhancing effects.[1] This discovery spurred decades of research into the synthesis and pharmacological evaluation of various pyrrolidinone derivatives for a range of therapeutic applications, including as anticonvulsant and neuroprotective agents.[1]

This compound, as a functionalized derivative, provides a versatile platform for chemical modification. Its primary amine and lactam functionalities allow for the construction of diverse molecular architectures, making it a valuable starting material in medicinal chemistry.

Discovery and History

The specific historical details surrounding the first synthesis of this compound are not well-documented in readily available scientific literature or patents. However, the chemical principles underlying its synthesis are well-established. The reaction of lactones with amines to form amides is a fundamental transformation in organic chemistry. The common industrial route to N-substituted pyrrolidinones involves the reaction of γ-butyrolactone with a primary amine. Given the commercial availability and straightforward reactivity of γ-butyrolactone and ethylenediamine, it is likely that 1-(2-Aminoethyl)pyrrolidin-2-one was first synthesized as part of broader investigations into the creation of novel pyrrolidinone derivatives.

A 2020 study by Betti et al. describes the synthesis of 1-(2-aminoethyl)pyrrolidine-2-one via the lactamization of γ–butyrolactone with ethylenediamine, highlighting this as a known and practical method.[2] This suggests that the compound has been a known entity in the chemical literature for some time, likely utilized as an intermediate in various research and development programs.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-(2-Aminoethyl)pyrrolidin-2-one and its hydrochloride salt is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Synonyms | N-(2-Aminoethyl)-2-pyrrolidone hydrochloride, 1-(2-Aminoethyl)-2-oxopyrrolidine hydrochloride | [3] |

| CAS Number | 92885-03-5 | |

| Molecular Formula | C₆H₁₃ClN₂O | [3] |

| Molecular Weight | 164.63 g/mol | |

| Melting Point | 130-132 °C (for the free base) | [2] |

| Appearance | White solid (for the free base) | [2] |

Synthesis

The most prevalent and straightforward method for the synthesis of 1-(2-Aminoethyl)pyrrolidin-2-one is the lactamization of γ-butyrolactone with ethylenediamine. This reaction involves the nucleophilic attack of one of the amino groups of ethylenediamine on the carbonyl carbon of γ-butyrolactone, leading to ring-opening followed by an intramolecular cyclization to form the pyrrolidinone ring.

General Experimental Protocol: Lactamization of γ-Butyrolactone with Ethylenediamine

While a specific, detailed protocol for the hydrochloride salt preparation is not available, a general procedure for the synthesis of the free base is described in the literature.[2]

Materials:

-

γ-Butyrolactone (GBL)

-

Ethylenediamine

-

Ethanol (as a solvent, optional)

Procedure:

-

A mixture of γ-butyrolactone and ethylenediamine (typically in a 1:1 or with a slight excess of ethylenediamine) is heated. The reaction can be carried out neat or in a suitable solvent like ethanol.

-

The reaction mixture is refluxed for several hours.

-

Upon completion, the reaction mixture is cooled, and the product is isolated. Purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

The hydrochloride salt can then be prepared by treating a solution of the free base in a suitable solvent (e.g., isopropanol, ether) with hydrochloric acid.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

GBL [label="γ-Butyrolactone"]; EDA [label="Ethylenediamine"]; Intermediate [label="Ring-Opened Intermediate", shape=ellipse]; Product [label="1-(2-Aminoethyl)pyrrolidin-2-one"]; HCl [label="HCl"]; Salt [label="1-(2-Aminoethyl)pyrrolidin-2-one HCl"];

GBL -- Intermediate [label="+"]; EDA -- Intermediate; Intermediate -> Product [label="Intramolecular\nCyclization"]; Product -- Salt [label="+"]; HCl -- Salt; } }

Caption: General synthesis pathway of this compound.

Pharmacological Profile and Biological Activity

There is a significant lack of publicly available pharmacological data for this compound itself. Its primary role in the scientific literature is that of a chemical intermediate. However, the broader class of pyrrolidinone derivatives has been extensively studied for its effects on the central nervous system.

Potential as a Scaffold for CNS-Active Compounds

The pyrrolidinone ring is a common motif in compounds with a wide range of biological activities. Structure-activity relationship (SAR) studies on various series of pyrrolidinone derivatives have revealed that modifications at the N-1 position can significantly influence their pharmacological profile. For instance, derivatives of pyrrolidin-2-one have been investigated as:

-

Antiarrhythmic and Antihypertensive Agents: Certain arylpiperazine derivatives of pyrrolidin-2-one have shown affinity for α1- and α2-adrenoceptors.[4]

-

Anticonvulsants: The pyrrolidine-2,5-dione core is a key feature in several compounds with anticonvulsant activity.[5]

-

Nootropics: As mentioned, piracetam and its analogs are known for their cognitive-enhancing properties.[1]

The presence of a primary amino group in 1-(2-Aminoethyl)pyrrolidin-2-one provides a reactive handle for the synthesis of a wide array of derivatives, allowing for the exploration of diverse chemical space in the search for novel CNS-active agents.

Signaling Pathways: A Hypothetical Perspective

Given the lack of direct experimental data, any discussion of signaling pathways involving this compound is purely speculative. However, based on the known pharmacology of other pyrrolidinone-based CNS-active agents, one could hypothesize that its derivatives might interact with various neurotransmitter systems.

Caption: Hypothetical signaling pathway for a CNS-active pyrrolidinone derivative.

This diagram illustrates a general mechanism where a derivative of 1-(2-Aminoethyl)pyrrolidin-2-one could modulate neurotransmitter release by interacting with presynaptic transporters, leading to downstream effects on postsynaptic receptors and intracellular signaling. It is crucial to emphasize that this is a generalized and hypothetical representation and requires experimental validation.

Experimental Protocols for In Vitro Screening

To elucidate the biological activity of this compound or its derivatives, a systematic in vitro screening approach is necessary. The following are generalized protocols for key assays commonly used in early-stage drug discovery.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the compound for a panel of CNS receptors (e.g., dopaminergic, serotonergic, adrenergic, GABAergic receptors).

Materials:

-

Receptor-containing membrane preparations (from cell lines or animal tissues)

-

Radioligand specific for the receptor of interest

-

Test compound (this compound or derivative)

-

Assay buffer

-

96-well microplates

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

In a 96-well plate, add assay buffer, the test compound at various concentrations, and a fixed concentration of the radioligand to wells containing the receptor preparation.

-

Include control wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).

-

Incubate the plates to allow binding to reach equilibrium.

-

Harvest the contents of each well onto glass fiber filters using a cell harvester.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of the test compound.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

Conclusion

This compound is a valuable chemical intermediate rooted in the rich history of pyrrolidinone chemistry. While its own discovery is not a landmark event, its utility as a scaffold for the synthesis of potentially novel and pharmacologically active molecules is significant. The lack of direct biological data for this compound underscores its primary role as a building block. The provided synthetic overview and proposed experimental protocols offer a framework for researchers to utilize this compound in the design and evaluation of new chemical entities targeting the central nervous system and other biological systems. Future research focused on the derivatization of 1-(2-Aminoethyl)pyrrolidin-2-one and the systematic pharmacological screening of the resulting compounds could lead to the discovery of novel therapeutic agents.

References

- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Pyrrolidinone, 1-(2-aminoethyl)-, monohydrochloride | C6H13ClN2O | CID 3022039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Pyrrolidine Ring: A Privileged Scaffold in Biological Activity and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery. Its prevalence in a vast array of natural products, pharmaceuticals, and bioactive compounds underscores its significance as a "privileged scaffold".[1][2] The unique structural and physicochemical properties of the pyrrolidine motif provide medicinal chemists with a versatile tool to enhance biological activity, improve pharmacokinetic profiles, and explore three-dimensional chemical space. This technical guide delves into the multifaceted role of the pyrrolidine ring in biological activity, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Core Physicochemical and Structural Advantages

The remarkable success of the pyrrolidine scaffold in drug design is not coincidental; it stems from a combination of inherent properties that make it highly attractive for interacting with biological targets.

-

Three-Dimensionality and sp³ Hybridization: Unlike flat, aromatic rings, the saturated nature of the pyrrolidine ring, with its sp³-hybridized carbon atoms, imparts a distinct three-dimensional shape.[1] This allows for more precise and complex interactions with the often-intricate binding sites of biological macromolecules.

-

Stereochemical Diversity: The pyrrolidine ring can possess up to four stereogenic centers, leading to a multitude of possible stereoisomers. This stereochemical richness is crucial for achieving high target selectivity and potency, as biological systems are inherently chiral.[2] The spatial orientation of substituents on the ring can significantly influence the biological profile of a drug candidate.[2]

-

Conformational Flexibility and Constraint: The pyrrolidine ring is not planar and exists in various puckered conformations, often referred to as "envelope" and "twist" forms. This conformational flexibility, or "pseudorotation," allows the molecule to adapt its shape to fit a binding pocket.[2] Furthermore, the conformation of the ring can be controlled or "locked" by the strategic placement of substituents, a technique often employed in drug design to favor a bioactive conformation.[2][3] For instance, substituents at the C-4 position can influence the ring's pucker.[2]

-

Physicochemical Properties: The nitrogen atom in the pyrrolidine ring imparts basicity and can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor.[4] This influences the molecule's solubility, lipophilicity, and ability to interact with target proteins. Substituents can further modulate these properties; for example, electron-withdrawing groups can decrease the basicity of the nitrogen atom.[2]

Biological Activities of Pyrrolidine Derivatives

The versatility of the pyrrolidine scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. These compounds have shown promise in a multitude of therapeutic areas, including oncology, infectious diseases, metabolic disorders, and central nervous system disorders.

Anticancer Activity

Pyrrolidine-containing compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes or the disruption of critical signaling pathways.

| Compound Class | Cancer Cell Line | IC50/EC50 | Target/Mechanism | Reference |

| Spiro[pyrrolidine-3,3'-oxindoles] | MCF-7 (Breast Cancer) | 3.53 - 6.00 µM (EC50) | HDAC2 and PHB2 inhibition | [5] |

| Pyrrolidine-2,5-dione Hybrids | HeLa (Cervical Cancer) | 19 - 30 µM (IC50) | Not specified | [5] |

| Pyrrolidine-2,5-dione Hybrids | MCF-7 (Breast Cancer) | 17 - 28 µM (IC50) | Not specified | [5] |

| 5-Amino-3-cyano-2-oxopyrrolidine derivative | MCF-7 (Breast Cancer) | 62.53 µM (IC50) | Dihydrofolate reductase (DHFR) binding | [5] |

| Pyrrolidine-containing CXCR4 antagonists | CXCR4 expressing cells | 79 nM (IC50) | CXCR4 receptor binding | [3] |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | IGR39 (Melanoma) | 2.50 ± 0.46 µM (EC50) | Not specified | [6] |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | PPC-1 (Prostate Cancer) | 3.63 ± 0.45 µM (EC50) | Not specified | [6] |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | MDA-MB-231 (Breast Cancer) | 5.10 ± 0.80 µM (EC50) | Not specified | [6] |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | Panc-1 (Pancreatic Cancer) | 5.77 ± 0.80 µM (EC50) | Not specified | [6] |

Enzyme Inhibition

The pyrrolidine scaffold is a key feature in numerous enzyme inhibitors, targeting a wide range of enzymes implicated in various diseases.

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Several successful DPP-4 inhibitors incorporate a cyanopyrrolidine moiety, which plays a crucial role in their mechanism of action.[7]

| Compound | Target | IC50 | Reference |

| Vildagliptin | DPP-4 | - | [7] |

| Saxagliptin | DPP-4 | - | [7] |

| Pyrrolidine sulfonamide derivative (23d) | DPP-4 | 11.32 ± 1.59 μM | [3] |

Neuraminidase is a key enzyme for the influenza virus, and its inhibition is a major strategy for the treatment of influenza. Pyrrolidine-based compounds have been developed as potent neuraminidase inhibitors.

| Compound | Target | IC50 | Reference |

| Pyrrolidine derivative 6e | Influenza A (H3N2) Neuraminidase | 1.56 µM | [8][9] |

| Pyrrolidine derivative 9c | Influenza A (H3N2) Neuraminidase | 2.71 µM | [8] |

| Pyrrolidine derivative 9e | Influenza A (H3N2) Neuraminidase | 1.56 µM | [8] |

| Pyrrolidine derivative 9f | Influenza A (H3N2) Neuraminidase | 2.40 µM | [9] |

| Pyrrolidine derivative 10e | Influenza A (H3N2) Neuraminidase | 1.56 µM | [8][9] |

| A-192558 (20e) | Influenza A Neuraminidase | 0.2 µM | [10][11] |

| A-192558 (20e) | Influenza B Neuraminidase | 8 µM | [10][11] |

ACE inhibitors are a class of medications used primarily for the treatment of hypertension and heart failure. The proline (pyrrolidine-2-carboxylic acid) moiety is a key structural feature of many ACE inhibitors, such as captopril and enalapril.

| Compound | Target | IC50 | Reference |

| 4-cis-substituted proline derivative (1) | ACE | 87 nM | [12] |

| 4-trans-substituted proline derivative (2) | ACE | 17.4 nM | [12] |

| Orn-Hyp-Pro | ACE | - | [13] |

| Cit-Hyp-Pro | ACE | 40.48 µM | [13] |

Central Nervous System (CNS) Activity

The pyrrolidine ring is present in many compounds that act on the central nervous system, including anticonvulsants and agents targeting neurodegenerative diseases.

Pyrrolidine-2,5-dione derivatives have shown significant anticonvulsant effects in various animal models of epilepsy.

| Compound | Test Model | ED50 | Reference |

| Pyrrolidine-2,5-dione derivative (62b) | MES test | 62.14 mg/kg | [5] |

| Pyrrolidine-2,5-dione derivative (62b) | 6 Hz test | 75.59 mg/kg | [5] |

| Pyrrolidine-2,5-dione derivative (69k) | MES test | 80.38 mg/kg | [5] |

| Pyrrolidine-2,5-dione derivative (69k) | 6 Hz test | 108.80 mg/kg | [5] |

| 3-methylpyrrolidine-2,5-dione derivative (12) | MES test | 16.13 - 46.07 mg/kg | [14] |

| 3-methylpyrrolidine-2,5-dione derivative (12) | s.c.PTZ test | 134.0 mg/kg | [14] |

| 3-methylpyrrolidine-2,5-dione derivative (23) | MES test | 16.13 - 46.07 mg/kg | [14] |

| 3-methylpyrrolidine-2,5-dione derivative (23) | s.c.PTZ test | 128.8 mg/kg | [14] |

| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (14) | MES test | 49.6 mg/kg | [15] |

| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (14) | 6 Hz (32 mA) test | 31.3 mg/kg | [15] |

| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (14) | scPTZ test | 67.4 mg/kg | [15] |

| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (14) | 6 Hz (44 mA) test | 63.2 mg/kg | [15] |

Substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides have been investigated as potent and selective dopamine D2 receptor antagonists, with potential applications in the treatment of schizophrenia.

| Compound | Target | IC50 | Reference |

| N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamide derivative (24) | Dopamine D2 Receptor | ~1 nM | [12] |

| N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamide derivative (26) | Dopamine D2 Receptor | ~1 nM | [12] |

| N-[(1-benzyl-2-pyrrolidinyl)methyl]salicylamide derivative (21) | Dopamine D2 Receptor | ~1 nM | [12] |

| N-[(1-benzyl-2-pyrrolidinyl)methyl]salicylamide derivative (22) | Dopamine D2 Receptor | ~1 nM | [12] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery and development. Below are methodologies for key assays cited in this guide.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a colorimetric method to determine the ACE inhibitory activity of a test compound.[1]

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

2,4,6-Trichloro-s-triazine (TT)

-

Potassium phosphate buffer

-

Sodium chloride buffer

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Microplate reader

Procedure:

-

Prepare a solution of the test compound at various concentrations.

-

In a microplate well, add 40 µL of the test compound solution and 20 µL of ACE solution (100 mU/mL).

-

Incubate the mixture at 37°C for 5 minutes.

-

Add 100 µL of 0.3% HHL in potassium phosphate buffer to initiate the reaction.

-

Incubate at 37°C for 45 minutes.

-

Stop the reaction by adding 360 µL of 3% TT in dioxane and 720 µL of 0.2 M phosphate buffer (pH 8.3).

-

Centrifuge the reaction mixture at 10,000 x g for 10 minutes.

-

Measure the absorbance of the supernatant at 382 nm.

-

Calculate the percentage of ACE inhibition and determine the IC50 value. A known ACE inhibitor like lisinopril should be used as a positive control.[1]

Neuraminidase Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of viral neuraminidase.[16]

Materials:

-

Influenza virus stock

-

Neuraminidase inhibitor (e.g., Oseltamivir carboxylate)

-

2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay buffer (e.g., MES buffer with CaCl2)

-

Stop solution (e.g., NaOH in ethanol)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the neuraminidase inhibitor in the assay buffer.

-

Dilute the virus stock in assay buffer to a concentration that provides a robust fluorescent signal.

-

In a 96-well plate, add 50 µL of the diluted virus to each well.

-

Add 50 µL of each inhibitor dilution to the corresponding wells. Include control wells with virus and buffer only (no inhibitor) and blank wells with buffer only.

-

Incubate the plate at 37°C for 30 minutes.

-

Add 50 µL of MUNANA substrate to each well to start the reaction.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 100 µL of stop solution to each well.

-

Read the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

-

Calculate the percentage of neuraminidase inhibition for each inhibitor concentration and determine the IC50 value.[16]

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This is a fluorometric assay to screen for inhibitors of DPP-4 activity.[5]

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate (Gly-Pro-AMC)

-

Tris-HCl buffer (pH 8.0)

-

Test compounds and a known DPP-4 inhibitor (e.g., Sitagliptin)

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Dissolve the test compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, mix 26 µL of the test compound solution with 24 µL of DPP-4 solution (1.73 mU/mL) in Tris-HCl buffer.

-

Incubate the plate at 37°C for 10 minutes.

-

Add 50 µL of the DPP-4 substrate (Gly-Pro-AMC, 200 µM) in Tris-HCl buffer to each well.

-

Incubate at 37°C for 30 minutes.

-

Measure the fluorescence (excitation: 360 nm, emission: 460 nm) in kinetic mode.

-

Calculate the inhibitory activity from the slope of the fluorescence change over time and determine the IC50 value.[5]

Cyclooxygenase (COX) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[17]

Materials:

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

Arachidonic acid (substrate)

-

Hematin (co-factor)

-

L-epinephrine (co-factor)

-

Test compounds and a known COX inhibitor (e.g., celecoxib)

-

Tris-HCl buffer (pH 8.0)

-

DMSO

-

2.0 M HCl

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing 146 µL of Tris-HCl buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.

-

Add 20 µL of the COX enzyme solution (0.2 µg COX-2 or 0.1 µg COX-1) and incubate at room temperature for 2 minutes.

-

Add 2 µL of the test compound in DMSO and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of arachidonic acid (final concentration 5 µM).

-

After 2 minutes, terminate the reaction by adding 20 µL of 2.0 M HCl.

-

Analyze the formation of prostaglandins (e.g., PGE2) using LC-MS/MS to determine the extent of inhibition.

-

Calculate the IC50 value for each inhibitor against both COX isoforms.[17]

GABA-A Receptor Binding Assay

This protocol outlines a method for determining the binding affinity of a compound to the GABA-A receptor using a radiolabeled ligand.[1]

Materials:

-

Rat brain membranes (source of GABA-A receptors)

-

[³H]muscimol (radioligand)

-

GABA (for non-specific binding determination)

-

Homogenization buffer (0.32 M sucrose, pH 7.4)

-

Binding buffer (50 nM Tris-HCl, pH 7.4)

-

Wash buffer (50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail and counter

Procedure:

-

Prepare rat brain membranes by homogenization and differential centrifugation.

-

In assay tubes, add the prepared membranes (0.1-0.2 mg of protein).

-

For total binding, add 5 nM [³H]muscimol.

-

For non-specific binding, add 5 nM [³H]muscimol and 10 mM GABA.

-

For competition assays, add 5 nM [³H]muscimol and varying concentrations of the test compound.

-

Incubate at 4°C for 45 minutes.

-

Terminate the assay by rapid filtration and washing with ice-cold wash buffer.

-

Quantify the radioactivity of the filters by liquid scintillation counting.

-

Calculate specific binding and determine the Ki value for the test compound.

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a compound for the dopamine D2 receptor.[18]

Materials:

-

Membrane preparation containing dopamine D2 receptors

-

[³H]Spiperone (radioligand)

-

(+)-Butaclamol (for non-specific binding determination)

-

Assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

-

Glass fiber filters pre-soaked in polyethyleneimine (PEI)

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the unlabeled test compound.

-

In assay tubes, add the membrane preparation, a fixed concentration of [³H]Spiperone (e.g., near its Kd value), and varying concentrations of the test compound.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of an unlabeled ligand like (+)-butaclamol (e.g., 10 µM).

-

Incubate the tubes under appropriate conditions (e.g., temperature and time).

-

Terminate the binding by rapid filtration through the glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound and determine the Ki value.

Signaling Pathways and Molecular Interactions

The biological effects of pyrrolidine-containing compounds often stem from their ability to modulate specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its dysregulation is implicated in various diseases, including cancer.

Caption: Wnt/β-catenin signaling pathway in "OFF" and "ON" states.

Cdk5/p25 Signaling Pathway in Alzheimer's Disease

The dysregulation of cyclin-dependent kinase 5 (Cdk5) activity, particularly through the formation of its hyperactive p25 activator, is strongly implicated in the pathology of Alzheimer's disease. This pathway contributes to the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, a hallmark of the disease.[11]

Caption: Cdk5/p25 signaling pathway and its role in Alzheimer's pathology.

Conclusion

The pyrrolidine ring is undeniably a privileged scaffold in the realm of medicinal chemistry and drug discovery. Its unique combination of three-dimensional structure, stereochemical complexity, and tunable physicochemical properties provides a fertile ground for the design of novel therapeutic agents with a wide range of biological activities. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals. Furthermore, the visualization of key signaling pathways highlights the molecular contexts in which pyrrolidine-based compounds exert their effects. As our understanding of disease biology deepens, the strategic utilization of the pyrrolidine scaffold will undoubtedly continue to play a pivotal role in the development of the next generation of innovative medicines.

References

- 1. PDSP - GABA [kidbdev.med.unc.edu]

- 2. benchchem.com [benchchem.com]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-protocol.org [bio-protocol.org]

- 7. dot | Graphviz [graphviz.org]

- 8. researchgate.net [researchgate.net]

- 9. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 10. researchgate.net [researchgate.net]

- 11. Deregulated Cdk5 Activity Is Involved in Inducing Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. innoprot.com [innoprot.com]

- 14. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | The role of Cdk5 in neurological disorders [frontiersin.org]

- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

The Pyrrolidin-2-one Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidin-2-one, a five-membered lactam, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry. Its prevalence in a multitude of biologically active compounds, including numerous FDA-approved drugs, underscores its significance as a versatile and valuable core structure for the design and development of novel therapeutics. This technical guide provides a comprehensive overview of the pyrrolidin-2-one core, detailing its applications across various therapeutic areas, summarizing key quantitative data, providing exemplary experimental protocols, and visualizing relevant biological pathways.

The Pyrrolidin-2-one Scaffold: A Versatile Pharmacophore

The pyrrolidin-2-one ring system offers a unique combination of structural and physicochemical properties that make it highly attractive for drug design. Its features include:

-

Hydrogen Bonding Capabilities: The lactam functionality provides both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating strong interactions with biological targets.

-

Scaffold for 3D Diversity: The non-planar, puckered nature of the saturated ring allows for the precise spatial orientation of substituents, enabling the exploration of three-dimensional pharmacophore space.[1]

-

Metabolic Stability: The cyclic amide bond is generally more resistant to enzymatic hydrolysis compared to its acyclic counterparts, contributing to improved pharmacokinetic profiles.

-

Favorable Physicochemical Properties: The pyrrolidin-2-one core can influence a molecule's polarity and solubility, properties that are critical for absorption, distribution, metabolism, and excretion (ADME).

These attributes have led to the successful development of pyrrolidin-2-one-containing drugs in a wide range of therapeutic areas, including neurology, oncology, and infectious diseases.

Therapeutic Applications and Quantitative Data

The versatility of the pyrrolidin-2-one scaffold is evident in the diverse pharmacological activities exhibited by its derivatives. This section summarizes key applications and presents quantitative data for representative compounds.

Central Nervous System (CNS) Disorders

The pyrrolidin-2-one core is a hallmark of the "racetam" class of nootropic agents, known for their cognitive-enhancing effects. Furthermore, it is a key component of several successful anticonvulsant drugs.

Table 1: Pharmacological Data of CNS-Active Pyrrolidin-2-one Derivatives

| Compound | Therapeutic Class | Target/Mechanism of Action | Quantitative Data | Reference(s) |

| Levetiracetam | Anticonvulsant | Binds to Synaptic Vesicle Protein 2A (SV2A) | - | [2] |

| Compound 33 | Anticonvulsant | Voltage-sensitive sodium channel (site 2) interaction | ED50 (MES test) = 27.4 mg/kg; ED50 (6 Hz test) = 30.8 mg/kg | [3] |

| Compound 12 | Anticonvulsant | Voltage-gated Na+ channel blocker | ED50 (MES test) = 16.13 mg/kg; ED50 (s.c.PTZ test) = 134.0 mg/kg | [4] |

| Compound 23 | Anticonvulsant | Voltage-gated Na+ channel blocker | ED50 (MES test) = 46.07 mg/kg; ED50 (s.c.PTZ test) = 128.8 mg/kg | [4] |

| Piracetam | Nootropic | Modulates neurotransmitter systems | - | [1] |

| Aniracetam | Nootropic | - | Cmax = 8.65 ± 8.70 ng/mL; Tmax = 0.4 ± 0.1 h; t1/2 = 0.49 ± 0.24 h | [5] |

| Nebracetam | Nootropic | M1 acetylcholine receptor agonist | Cmax = 1250 ± 210 ng/mL; Tmax = 0.75 ± 0.25 h; t1/2 = 3.5 ± 0.8 h | [2] |

Oncology

Pyrrolidin-2-one derivatives have demonstrated significant potential as anticancer agents, with activities against various cancer cell lines.

Table 2: In Vitro Anticancer Activity of Pyrrolidin-2-one Derivatives

| Compound | Cancer Cell Line | IC50 / EC50 | Reference(s) |

| Compound 7a | HeLa (Cervical Cancer) | IC50 = 0.32 ± 1.00 µM | [6] |

| Compound 7i | HeLa (Cervical Cancer) | IC50 = 1.80 ± 0.22 µM | [6] |

| Compound 19j | MDA-MB-436 (Breast Cancer) | IC50 = 17.4 µM | [7] |

| Compound 19j | CAPAN-1 (Pancreatic Cancer) | IC50 = 11.4 µM | [7] |

| Compound 37e | MCF-7 (Breast Cancer) | IC50 = 17 µM | [7] |

| Compound 37e | HeLa (Cervical Cancer) | IC50 = 19 µM | [7] |

| Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivative | PPC-1 (Prostate Cancer) | EC50 = 2.5–20.2 µM | [8][9] |

| Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivative | IGR39 (Melanoma) | EC50 = 2.5–20.2 µM | [8][9] |

Enzyme Inhibition

The pyrrolidin-2-one scaffold serves as a template for the design of potent and selective enzyme inhibitors, targeting enzymes implicated in various diseases.

Table 3: Enzyme Inhibitory Activity of Pyrrolidin-2-one Derivatives

| Compound | Target Enzyme | Inhibitory Activity (IC50 / Ki) | Reference(s) |

| Compound 21 | Autotaxin (ATX) | IC50 = 35 nM | [10] |

| Compound 3k | Autotaxin (ATX) | IC50 = 50 nM | [10] |

| Compound 3l | Autotaxin (ATX) | IC50 = 120 nM | [10] |

| Compound 16 (hydroxamic acid) | Autotaxin (ATX) | IC50 = 700 nM | [10] |

| Compound 40b (carboxylic acid) | Autotaxin (ATX) | IC50 = 800 nM | [10] |

| Compound 3b | Carbonic Anhydrase I (hCA I) | Ki = 17.61 ± 3.58 nM | [6] |

| Compound 3b | Carbonic Anhydrase II (hCA II) | Ki = 5.14 ± 0.61 nM | [6] |

| Compound 6a | Acetylcholinesterase (AChE) | Ki = 22.34 ± 4.53 nM | [6] |

| Compound 6b | Acetylcholinesterase (AChE) | Ki = 27.21 ± 3.96 nM | [6] |

| Compound 14d | Lipoxygenase (LOX) | IC50 = 0.08 ± 0.005 mM | [11] |

| Compound 14e | Lipoxygenase (LOX) | IC50 = 0.0705 ± 0.003 mM | [11] |

Pharmacokinetic Parameters

Understanding the pharmacokinetic profile of a drug candidate is crucial for its development. The following table presents key pharmacokinetic parameters for some representative pyrrolidin-2-one-containing drugs.

Table 4: Pharmacokinetic Parameters of Pyrrolidin-2-one Drugs

| Compound | Species | Dose | Cmax | Tmax | t1/2 | AUC(0-∞) | Reference(s) |

| Piracetam | Human | 1600 mg (oral) | ~84 µg/mL | ~30 min | ~5 h (plasma), ~8 h (CSF) | - | [1][12] |

| Aniracetam | Human | 400 mg (oral) | 8.65 ± 8.70 ng/mL | 0.4 ± 0.1 h | 0.49 ± 0.24 h | 4.85 ± 6.71 ng·h/mL | [5] |

| Nebracetam | Rat | 10 mg/kg (oral) | 1250 ± 210 ng/mL | 0.75 ± 0.25 h | 3.5 ± 0.8 h | 5100 ± 700 ng·h/mL | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.

Synthesis of N-Substituted Pyrrolidin-2-ones

A common method for the synthesis of N-substituted pyrrolidin-2-ones involves the reaction of γ-butyrolactone with a primary amine.[13]

General Procedure:

-

A mixture of γ-butyrolactone (1.0 equivalent) and the desired primary amine (1.2 equivalents) is heated at 180-200 °C for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-substituted pyrrolidin-2-one.

Example: Synthesis of 1-aminopyrrolidin-2-one [13]

-

A mixture of γ-butyrolactone (0.1 mol) and hydrazine hydrate (80%, 0.12 mol) is refluxed for 5 hours.

-

The excess hydrazine hydrate and water are removed under reduced pressure.

-

The resulting solid is recrystallized from ethanol to yield 1-aminopyrrolidin-2-one.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[14]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrrolidin-2-one derivative (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Enzyme Inhibition Assay (Autotaxin)

The inhibitory activity of pyrrolidin-2-one derivatives against autotaxin (ATX) can be determined using a fluorometric assay that measures the production of choline from the hydrolysis of lysophosphatidylcholine (LPC).[4]

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, NaCl, KCl, CaCl2, and Triton X-100.

-

Inhibitor and Enzyme Incubation: In a 96-well plate, add the pyrrolidin-2-one derivative at various concentrations and recombinant human ATX enzyme. Incubate for 15 minutes at 37 °C to allow for inhibitor-enzyme binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate, lysophosphatidylcholine (LPC), along with choline oxidase, horseradish peroxidase (HRP), and Amplex Red reagent.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (excitation ~540 nm, emission ~590 nm) over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the ATX activity.

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable model.

In Vivo Anticonvulsant Activity Assessment (Maximal Electroshock Seizure - MES Test)

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[3]

Protocol:

-

Animal Preparation: Use adult male mice or rats, acclimatized to the laboratory conditions.

-

Drug Administration: Administer the test compound (pyrrolidin-2-one derivative) or vehicle control intraperitoneally (i.p.) or orally (p.o.) at a specific time before the seizure induction.

-

Seizure Induction: Apply a brief electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal or ear-clip electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered as protection.

-

Data Analysis: The anticonvulsant activity is expressed as the percentage of animals protected in the treated group compared to the control group. The ED50 (the dose of the drug that protects 50% of the animals from the seizure) can be calculated using probit analysis.

Visualization of Signaling Pathways and Workflows

Understanding the mechanism of action of pyrrolidin-2-one derivatives often involves elucidating their effects on specific signaling pathways. Graphviz diagrams are provided below to illustrate these complex relationships and experimental workflows.

Levetiracetam's Proposed Mechanism of Action

Levetiracetam, a prominent anticonvulsant drug, is known to exert its effects primarily through its interaction with the Synaptic Vesicle Protein 2A (SV2A), modulating neurotransmitter release.[2]

Caption: Proposed mechanism of action for Levetiracetam.

Autotaxin (ATX) - LPA Signaling Pathway and Inhibition

Pyrrolidin-2-one derivatives have been developed as potent inhibitors of Autotaxin (ATX), an enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling molecule involved in various pathological processes.[10]

Caption: The Autotaxin-LPA signaling pathway and its inhibition.

General Workflow for Drug Discovery with a Pyrrolidin-2-one Core

The process of discovering and developing a new drug based on the pyrrolidin-2-one scaffold involves several key stages, from initial design and synthesis to preclinical and clinical evaluation.

Caption: A generalized workflow for pyrrolidin-2-one drug discovery.

Conclusion

The pyrrolidin-2-one core continues to be a highly fruitful scaffold in medicinal chemistry, yielding a remarkable number of clinically successful drugs and promising drug candidates. Its inherent structural and physicochemical advantages provide a solid foundation for the design of novel therapeutics targeting a wide array of diseases. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the continued exploration and exploitation of this privileged structure in the quest for new and improved medicines. The ongoing investigation into the diverse biological activities of pyrrolidin-2-one derivatives, coupled with advancements in synthetic methodologies and a deeper understanding of their mechanisms of action, ensures that this versatile core will remain a cornerstone of drug discovery for the foreseeable future.

References

- 1. Piracetam: Pharmacological Effects and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and bioequivalence study of aniracetam after single-dose administration in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 8. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of piracetam: a study on the bioavailability with special regard to renal and non-renal elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

An In-depth Technical Guide to 1-(2-Aminoethyl)pyrrolidin-2-one Hydrochloride

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride. The information is intended for researchers, scientists, and drug development professionals interested in the chemistry and potential applications of pyrrolidinone derivatives.

Chemical and Physical Properties

This compound is a pyrrolidinone derivative.[1] The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous solutions, which is advantageous for its use in biological assays. The pyrrolidin-2-one moiety is a key structural feature found in a variety of biologically active compounds.[2]

Table 1: Physicochemical Properties of 1-(2-Aminoethyl)pyrrolidin-2-one and its Hydrochloride Salt

| Property | Value | Source |

| Free Base (1-(2-Aminoethyl)pyrrolidin-2-one) | ||

| CAS Number | 24935-08-8 | [3] |

| Molecular Formula | C6H12N2O | [3] |

| Molecular Weight | 128.17 g/mol | [3] |

| Hydrochloride Salt | ||

| CAS Number | 92885-03-5 | [4] |

| Molecular Formula | C6H13ClN2O | [4] |

| Molecular Weight | 164.63 g/mol | [4] |